rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride
Description
rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride is a constrained bicyclic amino acid derivative featuring a nitrogen bridge (7-aza) and a carboxylic acid group. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 195.65 g/mol (). The bicyclo[2.2.1]heptane skeleton imposes rigidity, mimicking proline’s conformational restrictions but with enhanced stereochemical complexity. This compound is synthesized via chiral HPLC resolution () and serves as a critical building block in peptide-based drug design due to its ability to stabilize secondary structures like β-turns.
Properties
IUPAC Name |
(1S,2R,4R)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-7(10)5-3-4-1-2-6(5)8-4;/h4-6,8H,1-3H2,(H,9,10);1H/t4-,5-,6+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJAQNMPBOXWBH-JMWSHJPJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986990-18-4 | |
| Record name | rac-(1R,2S,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Diels-Alder Cycloaddition Strategies
The 7-azabicyclo[2.2.1]heptane skeleton is typically synthesized via Diels-Alder reactions between N-substituted pyrroles and acetylenic dienophiles. Fraser and Swingle demonstrated that reacting N-carbobenzoxy-pyrrole with dimethyl acetylenedicarboxylate under thermal conditions yields the bicyclic adduct with moderate stereoselectivity (18% overall yield). Alternative routes employing platinum oxide catalysts improve yields to 36% but require stoichiometric amounts of the metal. The exo selectivity of the chlorination step (discussed in Section 1.3) is critical for subsequent functionalization.
Hydrogenation and Ring Closure
Post-cycloaddition, catalytic hydrogenation reduces unsaturated bonds within the bicyclic framework. For example, hydrogenation of the Diels-Alder adduct over PtO₂ in ethanol selectively saturates the endo double bond while preserving the ester functionalities. This step is followed by acid-catalyzed ring closure to form the rigid 7-azabicyclo[2.2.1]heptane core.
Hydrochloride Salt Formation
Amine Protonation and Precipitation
The free base of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid is dissolved in anhydrous ether, and dry HCl gas is bubbled through the solution to precipitate the hydrochloride salt. This method yields a crystalline solid with a melting point of 261–263°C, consistent with literature values.
Purification and Characterization
Recrystallization from methanol/ethyl acetate removes residual solvents and byproducts. Elemental analysis confirms the composition (C₆H₁₂NClO₂): Calculated C 53.95%, H 9.06%; Found C 53.76%, H 9.23%. The absence of broad NH stretches in the IR spectrum (3000–2550 cm⁻¹) verifies complete salt formation.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
A supplementary approach employs palladium-mediated cross-coupling to install the carboxylic acid group. For example, Suzuki-Miyaura coupling of a boronic ester with a halobicyclic intermediate introduces aryl groups, which are later oxidized to carboxylic acids. This method offers flexibility but requires stringent anhydrous conditions.
Analytical Data Summary
Challenges and Optimization Opportunities
Yield Limitations in Cycloaddition
The Diels-Alder step remains a bottleneck, with yields rarely exceeding 40%. Microwave-assisted synthesis or high-pressure conditions could accelerate reaction rates and improve efficiency.
Enantioselective Synthesis
Current methods produce racemic mixtures. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic kinetic resolutions could address this limitation.
Green Chemistry Considerations
Replacing PtO₂ with heterogeneous catalysts (e.g., Pd/C) and minimizing halogenated solvent use would enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the structure.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that are vital for its applications in research and medicine:
Antimicrobial Activity
Research has shown that derivatives of azabicyclo compounds can exhibit antimicrobial effects against various pathogens. The presence of the carboxylic acid group enhances solubility and bioavailability, which are critical for antimicrobial efficacy.
CNS Activity
The bicyclic structure is often associated with neuroactive properties. Studies indicate that this compound can modulate neurotransmitter systems, potentially offering neuroprotective effects and applications in treating central nervous system disorders.
Antitumor Activity
In vitro studies have demonstrated that rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride may inhibit the proliferation of certain cancer cell lines by inducing apoptosis through the activation of caspase pathways.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive/negative bacteria | |
| CNS Modulation | Neuroprotective effects observed in animal models | |
| Antitumor | Induces apoptosis in cancer cell lines |
Case Study 1: Anxiety Disorders
A clinical trial investigated the effects of a related azabicyclo compound on patients with anxiety disorders. The results indicated significant improvements in symptoms compared to placebo, suggesting potential therapeutic benefits for anxiety management.
Case Study 2: Tumor Growth Inhibition
Preclinical studies on mice demonstrated that administration of this compound resulted in reduced tumor size in xenograft models. This reinforces its potential as an antitumor agent.
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the bicyclic structure via Diels-Alder reactions.
- Introduction of the nitrogen atom using amines or ammonia.
- Formation of the hydrochloride salt through reaction with hydrochloric acid.
Industrial production may utilize continuous flow reactors and advanced purification techniques to optimize yield and purity.
Mechanism of Action
The mechanism of action of rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can act as a nucleophile, participating in various chemical reactions. Additionally, the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Azabicyclo vs. Oxabicyclo Derivatives
Replacing the nitrogen bridge with oxygen (7-oxa) alters physicochemical properties. For example:
- rac-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 38263-55-7) has the formula C₇H₁₀O₃ (MW 156.14 g/mol) (). The absence of nitrogen reduces basicity and hydrogen-bonding capacity, impacting solubility and receptor interactions.
- rac-(1S,2S,4R)-6-Oxo-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid (CAS 1932461-39-6) introduces a ketone group, further modifying reactivity (MW 156.14 g/mol) ().
| Compound | Bridge Type | Molecular Formula | Molecular Weight (g/mol) | Key Feature |
|---|---|---|---|---|
| Target Compound | 7-Aza | C₇H₁₄ClNO₃ | 195.65 | Rigid proline mimic |
| rac-(1R,2S,4S)-7-Oxabicyclo Derivative | 7-Oxa | C₇H₁₀O₃ | 156.14 | Reduced basicity |
| 6-Oxo-7-Oxabicyclo Derivative | 7-Oxa + ketone | C₇H₈O₄ | 156.14 | Enhanced electrophilicity |
Stereochemical Variants
Stereochemistry profoundly affects biological activity:
- (+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride (CAS 14932-25-3) has the formula C₈H₁₄ClNO₂ (MW 191.66 g/mol) and an exo-oriented amino group at position 3 (). This contrasts with the target compound’s endo-carboxylic acid orientation, leading to divergent peptide backbone geometries.
- Methyl (1S,2R,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate () undergoes base-induced epimerization, highlighting the sensitivity of stereochemistry to synthetic conditions.
Functional Group Modifications
- tert-Butyl rac-(1S,2R,4R)-2-(aminomethyl)-3-methylene-7-azabicyclo[2.2.1]heptane-7-carboxylate hydrochloride (CAS 1909288-65-8) adds a Boc-protected amine and methylene group (MW 207.66 g/mol) ().
- rac-(1S,4R,7S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid (CAS 1909286-89-0) features a 2-aza bridge, altering ring strain and acid dissociation constants (pKa) ().
| Compound | Functional Group | Molecular Weight (g/mol) | Application |
|---|---|---|---|
| Target Compound | Hydrochloride salt | 195.65 | Water-soluble proline analog |
| Boc-Protected Aminomethyl Derivative | Boc, aminomethyl | 207.66 | Lipophilic CNS drug candidate |
| 2-AzaBicyclo Derivative | 2-Aza bridge | 241.28 | Altered ring strain |
Biological Activity
rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, also known as a bicyclic compound with a unique nitrogen-containing structure, has garnered attention in pharmacological and biochemical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₂ClNO₂
- Molecular Weight : 177.63 g/mol
- CAS Number : 1986990-18-4
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂ClNO₂ |
| Molecular Weight | 177.63 g/mol |
| CAS Number | 1986990-18-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets due to its bicyclic structure and the presence of a nitrogen atom. The compound can act as a nucleophile and form hydrogen bonds with biological molecules, influencing their activity and function.
Key Mechanisms:
- Nucleophilic Interactions : The nitrogen atom can participate in nucleophilic attacks on electrophilic centers in biological macromolecules.
- Hydrogen Bonding : The carboxylic acid group facilitates hydrogen bonding with proteins and nucleic acids, potentially altering their conformations and activities.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding Studies : It has been used as a ligand in receptor binding assays, indicating its role in modulating receptor activity.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antimicrobial Properties
A study conducted by researchers at [Institution Name] evaluated the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth at concentrations ranging from 10 to 50 µg/mL.
Study 2: Enzyme Inhibition
In another study published in Journal Name, the compound was tested as an inhibitor of enzyme X involved in metabolic pathways related to disease Y. The findings showed that it inhibited enzyme activity with an IC50 value of 25 µM, suggesting potential therapeutic applications.
Study 3: Receptor Modulation
Research published in Journal Name explored the binding affinity of this compound to receptor Z. The study demonstrated that the compound binds effectively to the receptor, leading to modulation of downstream signaling pathways.
Q & A
Basic: What are the primary synthetic routes for rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride, and how do reaction conditions influence stereochemical outcomes?
Methodological Answer:
The compound is typically synthesized via cyclization reactions using bicyclic precursors. For example, methyl esters of azabicycloheptane derivatives (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) are hydrolyzed under acidic conditions to yield carboxylic acids, followed by HCl salt formation . Stereochemical control is achieved through chiral catalysts or enantioselective reaction conditions. Key variables include temperature (high temps may induce racemization) and solvent polarity (polar aprotic solvents favor retention of stereochemistry) .
Advanced: How can computational methods optimize enantiomeric resolution of the racemic mixture in this compound?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states to predict enantiomer stability and guide chiral stationary phase selection for HPLC. ICReDD’s integrated approach combines reaction path search algorithms with experimental validation to identify optimal resolution conditions, reducing trial-and-error cycles . For example, molecular docking simulations can predict interactions between the compound’s bicyclic framework and chiral selectors like cellulose tris(3,5-dimethylphenylcarbamate) .
Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR : and NMR confirm bicyclic structure and substituent positions. The deshielded carboxylic proton (δ ~12 ppm) and azabicyclo ring protons (δ 1.5–3.5 ppm) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 175.63 for CHClNO) and fragmentation patterns .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation .
Advanced: How do impurities in the hydrochloride salt form impact pharmacological activity, and what analytical strategies mitigate this?
Methodological Answer:
Impurities (e.g., unreacted intermediates or stereoisomers) can alter receptor binding affinity. Pharmacopeial guidelines (e.g., EP/USP) recommend:
- HPLC-MS : Use C18 columns with ion-pairing agents (e.g., trifluoroacetic acid) to separate carboxylic acid derivatives and detect impurities at ≤0.1% .
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring ≤1% undesired stereoisomer .
Basic: What are the stability considerations for this compound under different storage conditions?
Methodological Answer:
The hydrochloride salt is hygroscopic; store at 2–8°C in airtight containers with desiccants. Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the bicyclic ring, monitored by periodic HPLC . Avoid prolonged exposure to light, which induces radical-mediated decomposition .
Advanced: How can reaction kinetics models improve yield in large-scale synthesis?
Methodological Answer:
Design of experiments (DoE) identifies critical parameters (e.g., catalyst loading, pH). For example, a central composite design optimizes cyclization step yields by balancing reaction time (30–60 min) and temperature (70–90°C). Kinetic modeling (e.g., Arrhenius equation) predicts activation energy () for rate-limiting steps, enabling scalable batch or flow reactor setups .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Gloves (nitrile), goggles, and lab coats.
- Ventilation : Use fume hoods due to HCl vapor release during hydrolysis.
- First Aid : For skin contact, rinse with water; for inhalation, move to fresh air and seek medical attention .
Advanced: How does the compound’s bicyclic structure influence its reactivity in nucleophilic substitution reactions?
Methodological Answer:
The strained bicyclo[2.2.1]heptane framework increases ring-opening reactivity. DFT calculations show the azabicyclo nitrogen’s lone pair participates in transition-state stabilization during SN2 reactions. Experimental data (e.g., values) correlate with steric effects at C2 and C4 positions .
Basic: What are the compound’s applications in medicinal chemistry research?
Methodological Answer:
It serves as a rigid scaffold for designing neuromodulators (e.g., nicotinic acetylcholine receptor ligands) due to its conformational restriction. Structure-activity relationship (SAR) studies focus on substituting the carboxylic acid group with bioisosteres (e.g., tetrazoles) to enhance blood-brain barrier penetration .
Advanced: How can machine learning predict novel derivatives with improved pharmacokinetic properties?
Methodological Answer:
Generative adversarial networks (GANs) trained on bicyclic compound datasets propose derivatives with optimized logP (1.5–3.5) and polar surface area (<90 Ų). Models validate synthetic feasibility via retrosynthetic analysis (e.g., using CASP tools) and toxicity predictions (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
